1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea
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Overview
Description
1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining benzhydryl and naphthalene moieties, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzhydryl chloride with 2-hydroxy-2-(naphthalen-1-yl)ethylamine in the presence of a base to form the intermediate, which is then reacted with isocyanate to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or naphthalene moieties, often using reagents like sodium hydride or alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding amines and carboxylic acids.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mechanism of Action
The mechanism by which 1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include signal transduction cascades, where the compound modulates the activity of key proteins, leading to downstream effects on cellular functions .
Comparison with Similar Compounds
1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea can be compared with similar compounds such as:
1-Benzhydryl-3-(naphthalen-1-yloxy)azetidine: This compound shares the benzhydryl and naphthalene moieties but differs in the presence of an azetidine ring, which may confer different chemical reactivity and biological activity.
Naphthol-based Schiff bases: These compounds also feature naphthalene structures and are used in similar applications, but their Schiff base linkage provides distinct properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical modifications and a broad range of applications in scientific research.
Properties
IUPAC Name |
1-benzhydryl-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-24(23-17-9-15-19-10-7-8-16-22(19)23)18-27-26(30)28-25(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17,24-25,29H,18H2,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSBBZPUSYEJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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